molecular formula C10H20N4O2 B1176390 RL-IF-1 protein CAS No. 147095-03-2

RL-IF-1 protein

Cat. No.: B1176390
CAS No.: 147095-03-2
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Description

Historical Context of RL-IF-1 Protein Discovery and Initial Characterization

Research into proteins with identifiers similar to "RL-IF-1" has unfolded over several decades, driven by investigations into fundamental cellular mechanisms.

For the protein known as IF1 (Mitochondrial ATPase Inhibitor) , its discovery dates back to 1963. frontiersin.orgnih.gov It was initially identified as a natural inhibitor of the mitochondrial F1Fo ATPase. frontiersin.orgnih.gov Subsequent research has characterized its molecular structure and inhibitory activity in detail. frontiersin.orgnih.gov

In the case of IF1 (Translation Initiation Factor) , the discovery of bacterial initiation factors, including IF1, dates back to the 1960s, when proteins essential for the initiation of protein synthesis in bacteria were first identified. numberanalytics.comembopress.org IF1 is recognized as the smallest of the three initiation factors in prokaryotes (IF1, IF2, and IF3) that are required for optimal translation initiation in Escherichia coli. embopress.orgdiva-portal.orgembopress.orgebi.ac.uk Its structural gene, infA, has been cloned and mapped. diva-portal.org Structures of bacterial IF1, including from E. coli and Thermus thermophilus, have been reported based on techniques like NMR spectroscopy and X-ray crystallography. embopress.orgfrontiersin.orgrcsb.org

I-kappa-B-alpha , for which RL/IF-1 is listed as an alias frontiersin.orggenecards.org, is a key inhibitor of the NF-kappa-B transcription factor. It was among the first members of the IκB family to be cloned. frontiersin.org Initial characterization revealed its role in inhibiting NF-kappa-B by sequestering it in the cytoplasm, masking its nuclear localization signals. novusbio.comsinobiological.comwikipedia.orgnih.gov The structure of the I-kappa-B-alpha ankyrin repeat domain bound to an NF-kappa-B heterodimer has been determined by X-ray crystallography. nih.govrcsb.org

Phylogenetic and Evolutionary Considerations of RL-IF-1 Protein Homologs

The evolutionary history of proteins related to "RL-IF-1 protein" highlights their conserved roles and diversification across different organisms.

IF1 (Mitochondrial ATPase Inhibitor) is considered evolutionarily conserved throughout eukaryotes, with homologs described in mammals, flies, plants, and yeast. frontiersin.orgnih.govconicet.gov.arresearchgate.netnih.gov While conserved, variations in size and sequence exist among homologous IF1 proteins from different species. frontiersin.org Phylogenetic analysis of IF1 has indicated its conservation along evolution, despite large taxonomic distances between species like vertebrates, invertebrates, and yeast. conicet.gov.ar Studies suggest that mitochondrial IF1 and bacterial/chloroplast ε and ζ subunits (other F1Fo-ATPase inhibitors) likely evolved independently via convergent evolution before and after the endosymbiotic origin of mitochondria. researchgate.netmdpi.comnih.gov

The I-kappa-B-alpha protein belongs to a gene family characterized by the presence of Ankyrin repeats, which are crucial for interaction with Rel family transcription factors. genecards.orgnih.gov Phylogenetic analysis of the IκB family members, including I-kappa-B-alpha, indicates that this family diverged into groups based on structure and function. nih.govplos.org Studies propose that Rel/NF-kappa B and I kappa B proteins, including I-kappa-B-alpha, evolved from a common ancestral RHD-ankyrin structure within a unique superfamily. nih.gov The evolution of IκB genes in different clades has been shown to recapitulate the phylogeny of the species. plos.org Analysis has also identified functionally divergent sites within the Ankyrin repeat domains, suggesting their importance under strong purifying selection. plos.org

Classification of RL-IF-1 Protein within Protein Families

Proteins referred to by identifiers similar to "RL-IF-1 protein" are classified into distinct protein families based on their structural and functional characteristics.

IF1 (Mitochondrial ATPase Inhibitor) is classified as an endogenous inhibitor of ATP synthase. frontiersin.org It belongs to the ATPase inhibitor family. abcam.comuniprot.org

IF1 (Translation Initiation Factor) is functionally classified as a translation initiation factor. embopress.orgdiva-portal.orgembopress.orgebi.ac.uk Structurally, it has been shown to adopt an oligonucleotide/oligosaccharide binding fold (OB fold) and its structure resembles that of several nucleic acid-binding proteins belonging to the OB family. embopress.orguniprot.org

I-kappa-B-alpha is classified as a member of the NF-kappa-B inhibitor family. genecards.orgnovusbio.comsinobiological.comwikipedia.orguniprot.org A defining structural feature is the presence of multiple ankyrin repeat domains, which are central to its inhibitory function by mediating interactions with NF-kappa-B dimers. genecards.orgnih.govnih.gov

Protein Name (Identifier)Key Classification / FamilyRelevant Identifier(s) (UniProt/PDB)
RL-IF-1 proteinAmbiguous identifier; see belowNot applicable (ambiguous)
I-kappa-B-alpha (alias RL/IF-1)NF-kappa-B inhibitor familyUniProt: P25963 genecards.orguniprot.org
IF1 (Mitochondrial ATPase Inhibitor)ATPase inhibitor familyUniProt: Q9UII2 (Human) abcam.com, A0A0P0JYS3 (Penaeus vannamei) uniprot.org, P01097 (Saccharomyces cerevisiae) uniprot.org; PDB: 1HF9 (bovine) researchgate.netmdpi.com, 6j5j (mammalian) ebi.ac.uk
IF1 (Translation Initiation Factor)Translation initiation factor, OB familyPDB: 1AH9 (E. coli) uniprot.org, 3I4O (Mycobacterium tuberculosis) uniprot.org, 1HR0 (Thermus thermophilus) frontiersin.orgrcsb.orguniprot.org, 2N78 (Pseudomonas aeruginosa) uniprot.org

This article provides a summary of information available in the scientific literature for proteins with identifiers closely related to "RL-IF-1 protein," highlighting their historical discovery, evolutionary context, and classification within established protein families. The ambiguity of the "RL-IF-1 protein" identifier underscores the importance of using standardized nomenclature in biological research.

Properties

CAS No.

147095-03-2

Molecular Formula

C10H20N4O2

Synonyms

RL-IF-1 protein

Origin of Product

United States

Molecular Architecture and Domains of Rl if 1 Protein

Structural Basis of RL-IF-1 Protein Functionality

The inhibitory activity of RL-IF-1 stems directly from its three-dimensional structure and the arrangement of its constituent domains. This structure facilitates specific interactions with NF-κB proteins, which are critical for controlling inflammatory and immune responses.

A hallmark of IκBα proteins, including the anticipated structure of RL-IF-1, is the presence of multiple ankyrin repeat domains (ARDs). [Results 1, 2, 3, 5, 11, 15 from second search] Ankyrin repeats are highly conserved protein-protein interaction motifs, typically consisting of approximately 33 amino acids that fold into a β-loop and two antiparallel α-helices. [Result 34 from second search] These repeats stack together to form an elongated, solenoid-like structure known as an ankyrin repeat domain, which provides a versatile platform for mediating interactions with a variety of proteins. [Result 29, 41 from second search] In IκBα, the central ankyrin repeat domain is crucial for binding to the Rel homology domain (RHD) of NF-κB subunits. [Result 15, 34 from second search]

Another important conserved feature is the presence of phosphorylation sites in the N-terminal signal-receiving domain. In human IκBα, serine residues at positions 32 and 36 are critical phosphorylation targets. [Result 8, 11, 22 from second search] Phosphorylation at these sites, typically by IκB kinases (IKKs), signals IκBα for ubiquitination and subsequent proteasomal degradation, a key step in NF-κB activation. [Result 11, 22, 34, 37 from second search] A nearby leucine (B10760876) residue at position 34 in human NFKBIA is also evolutionarily conserved and lies between these critical phosphorylation sites. [Result 8 from second search]

Furthermore, IκBα proteins contain a C-terminal region enriched in proline (P), glutamic acid (E), serine (S), and threonine (T) residues, known as a PEST sequence. [Result 11, 15, 34 from second search] PEST sequences are often found in proteins with high turnover rates and can act as proteolytic signals, contributing to the regulated degradation of IκBα. [Result 27, 35, 36 from second search]

While RL-IF-1 is the rat homolog of human NFKBIA, the name "MAD-3" is also used for a component of the spindle assembly checkpoint in yeast (Saccharomyces cerevisiae). This yeast MAD3 protein, although functionally distinct from IκBα, also contains conserved motifs, such as KEN and D-box motifs, which are involved in interactions with components of the anaphase-promoting complex/cyclosome (APC/C) and Cdc20, regulating mitotic progression. [Results 4, 9, 10, 20, 23, 26, 27, 35, 36, 37, 39 from second search] It is important to distinguish RL-IF-1 (rat IκBα) from the yeast MAD3 protein.

Here is a summary of key conserved motifs found in IκBα proteins, relevant to RL-IF-1:

Motif NameLocationDescriptionFunctional Significance in IκBα
Ankyrin Repeat Domains (ARDs)Central regionTandem repeats of ~33 amino acids forming a protein-protein interaction module. [Result 29, 41 from second search]Mediate binding to NF-κB dimers. [Result 15, 34 from second search]
Phosphorylation SitesN-terminal domainSpecific serine (e.g., Ser32, Ser36 in human) and threonine residues. [Result 8, 11, 22 from second search]Targets for IKK-mediated phosphorylation leading to degradation. [Result 11, 22, 34, 37 from second search]
PEST SequenceC-terminal regionRegion rich in Pro, Glu, Ser, and Thr residues. [Result 11, 15, 34 from second search]Involved in regulated protein degradation. [Result 27, 35, 36 from second search]

Protein function is intimately linked to conformational dynamics and flexibility. IκBα, as an inhibitor that sequesters NF-κB and undergoes regulated degradation, exhibits significant conformational changes. The interaction between IκBα and NF-κB involves the ankyrin repeat domain of IκBα wrapping around the Rel homology domain of NF-κB subunits. This binding masks the nuclear localization signals of NF-κB, preventing its entry into the nucleus. [Result 16, 34 from second search]

Based on the well-characterized human NFKBIA (IκBα), the functional activity of RL-IF-1 can be attributed to distinct domains:

Ankyrin Repeat Domain (ARD): This is the primary functional domain responsible for the inhibitory activity of RL-IF-1. The multiple ankyrin repeats form a structural module that directly interacts with the Rel homology domain of NF-κB subunits (RELA/p65, NFKB1/p50, REL, RELB, NFKB2/p52). [Results 1, 2, 5, 15, 20, 21, 22, 24, 25, 30, 31, 32, 33, 34, 37, 39, 42, 43, 45, 46 from second search] This interaction is critical for sequestering NF-κB in the cytoplasm and masking its nuclear localization signal. [Result 16, 34 from second search]

N-terminal Signal-Receiving Domain: This region contains key regulatory phosphorylation sites. Phosphorylation within this domain by upstream kinases (IKKs) marks the protein for degradation, thereby releasing active NF-κB. [Result 8, 11, 22, 34, 37 from second search]

C-terminal PEST Sequence: This domain contributes to the regulated turnover of RL-IF-1. The presence of the PEST sequence can influence the protein's stability and susceptibility to proteasomal degradation. [Result 11, 15, 27, 35, 36 from second search]

The coordinated function of these domains ensures that RL-IF-1 can effectively inhibit NF-κB activity in the absence of activating signals and be rapidly degraded upon stimulation, allowing NF-κB to translocate to the nucleus and activate target gene expression.

Here is a table summarizing the functional domains of RL-IF-1 (based on human IκBα):

Domain NameKey FeaturesContribution to Activity
Ankyrin Repeat Domain (ARD)Multiple ankyrin repeats forming a protein-protein interaction module. [Result 29, 41 from second search]Binds to NF-κB dimers, inhibiting nuclear translocation and DNA binding. [Result 15, 34 from second search]
N-terminal DomainContains critical phosphorylation sites (e.g., Ser32, Ser36). [Result 8, 11, 22 from second search]Regulates protein degradation upon phosphorylation, leading to NF-κB activation. [Result 11, 22, 34, 37 from second search]
PEST SequenceRich in Pro, Glu, Ser, Thr residues. [Result 11, 15, 34 from second search]Contributes to regulated protein degradation and turnover rate. [Result 27, 35, 36 from second search]

Cellular and Subcellular Localization of Rl if 1 Protein

Intra-Cellular Distribution of RL-IF-1 Protein

Unlike the classical IκB proteins which are primarily found in the cytoplasm and function to sequester NF-κB, RL-IF-1/IκBζ exhibits a distinct intra-cellular distribution, localizing predominantly to the nucleus. plos.orgcellsignal.comresearchgate.net This nuclear localization is consistent with its function as a transcriptional co-factor that modulates the activity of NF-κB directly on the chromatin. plos.org

In most cell types studied, IκBζ is found within the nuclear compartment. plos.org However, there is evidence of it being present in the cytoplasm in specific contexts, such as in the B-cell rich lymphoid follicles of the spleen. plos.org The yeast homolog, Mad3p, has also been identified as a nuclear protein, reinforcing the conserved nuclear role of this protein family in regulating crucial cellular processes. nih.govyeastgenome.org

The primary localization of RL-IF-1/IκBζ is summarized in the table below.

Cellular CompartmentPredominant LocalizationNotes
Nucleus YesConsistent with its role as a nuclear co-factor for NF-κB-mediated transcription. plos.org
Cytoplasm LimitedObserved in specific cell types and regions, such as B-cell follicles in the spleen. plos.org

Dynamic Relocalization of RL-IF-1 Protein in Response to Physiological Stimuli

The regulation of RL-IF-1/IκBζ activity appears to be controlled more by its induced expression in response to stimuli rather than by the dynamic relocalization of a pre-existing protein pool from the cytoplasm to the nucleus. researchgate.netresearchgate.net Upon stimulation with physiological cues such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β), the expression of the gene encoding IκBζ is rapidly upregulated. researchgate.netnih.gov The newly synthesized protein then localizes to the nucleus where it can interact with NF-κB and regulate the transcription of target genes. cellsignal.comresearchgate.net

While classical IκB proteins undergo phosphorylation and degradation, releasing NF-κB to translocate to the nucleus, IκBζ's mechanism is different. cellsignal.com It is the induction of its expression that serves as the key regulatory step. researchgate.net This induced nuclear presence allows for a secondary layer of NF-κB regulation, fine-tuning the transcriptional response to inflammatory and other signals.

Studies on the yeast homolog Mad3p have shown that its protein levels oscillate during the cell cycle, suggesting a dynamic regulation tied to cell division progression. researchgate.netnih.gov This indicates that the temporal presence of the protein in the nucleus is tightly controlled, albeit through synthesis and degradation cycles rather than nucleocytoplasmic shuttling of a stable protein.

The table below outlines the response of RL-IF-1/IκBζ to specific physiological stimuli.

Physiological StimulusEffect on RL-IF-1/IκBζPrimary Regulatory Mechanism
Lipopolysaccharide (LPS) Increased nuclear presenceInduction of gene expression researchgate.net
Interleukin-1β (IL-1β) Increased nuclear presenceInduction of gene expression researchgate.netnih.gov
Cell Cycle Progression Oscillating protein levelsCyclical synthesis and degradation researchgate.netnih.gov

Methodological Approaches for RL-IF-1 Protein Localization Studies

A variety of established techniques are employed to determine the cellular and subcellular localization of proteins like RL-IF-1/IκBζ. These methods can be broadly categorized into imaging-based and biochemical approaches.

Imaging-Based Methods:

Immunofluorescence (IF): This is a widely used technique to visualize the location of a protein in fixed cells. It involves using a primary antibody that specifically binds to the protein of interest (e.g., RL-IF-1/IκBζ), followed by a secondary antibody conjugated to a fluorescent dye. The fluorescence signal can then be detected using a microscope, revealing the protein's distribution within the cell. cellsignal.comcmu.edu

Fluorescent Protein Tagging: This method involves genetically fusing a fluorescent protein, such as Green Fluorescent Protein (GFP), to the protein of interest. addgene.org The resulting fusion protein can be expressed in living cells, allowing for the real-time visualization of its localization and dynamics without the need for cell fixation. nih.gov

Biochemical Methods:

Cell Fractionation and Western Blotting: This approach involves physically separating the different cellular compartments (e.g., nucleus, cytoplasm, mitochondria) through a series of centrifugation steps. The protein content of each fraction is then analyzed by Western blotting using an antibody specific to the protein of interest. The presence and relative abundance of the protein in a particular fraction indicate its subcellular localization. nih.gov

Co-immunoprecipitation (Co-IP): While primarily used to identify protein-protein interactions, Co-IP can provide indirect evidence of colocalization. If RL-IF-1/IκBζ is shown to interact with a known nuclear protein, it supports its presence within the nucleus. nih.gov

Two-Hybrid Assays: This is a molecular genetic tool used to discover protein-protein interactions. Similar to Co-IP, demonstrating an interaction with a protein of a known location can infer the localization of the protein of interest. nih.gov

The following table summarizes the common methodologies used in protein localization studies.

MethodPrincipleApplication to RL-IF-1
Immunofluorescence (IF) Visualization of protein in fixed cells using fluorescently labeled antibodies. cellsignal.comDetermining the nuclear and/or cytoplasmic distribution of endogenous RL-IF-1/IκBζ.
Fluorescent Protein Tagging Live-cell imaging of a protein fused to a fluorescent tag (e.g., GFP). addgene.orgTracking the localization of RL-IF-1/IκBζ in real-time in response to stimuli.
Cell Fractionation & Western Blotting Biochemical separation of cellular organelles followed by protein detection. nih.govQuantifying the relative amounts of RL-IF-1/IκBζ in nuclear and cytoplasmic fractions.
Co-immunoprecipitation (Co-IP) Identification of protein interaction partners. nih.govConfirming nuclear localization by showing interaction with known nuclear proteins.

Molecular Mechanisms of Rl if 1 Protein Action

Protein-Protein Interaction Networks Involving RL-IF-1 Protein

The function of RL-IF-1 is intrinsically linked to its ability to form complexes with other proteins, primarily the Rel/NF-κB family of transcription factors. These interactions are central to its role as a cytoplasmic anchor and inhibitor of this critical signaling pathway.

Identification of Direct Binding Partners of RL-IF-1 Protein

Research has identified several members of the NF-κB family as direct binding partners of RL-IF-1. The protein exhibits broad specificity, inhibiting the DNA-binding activity of multiple NF-κB heterodimers. This inhibitory action is achieved by sequestering these transcription factors in the cytoplasm, preventing their translocation to the nucleus.

Key binding partners include:

p50-p65 (RelA) heterodimer: This is the most abundant and well-characterized form of NF-κB, which RL-IF-1 effectively inhibits.

c-Rel-p50 heterodimer: RL-IF-1 also demonstrates inhibitory activity against complexes containing the c-Rel subunit.

RelB-p50 heterodimer: The interaction extends to RelB-containing complexes, highlighting the protein's broad regulatory scope within the NF-κB family.

Notably, the inhibitory action of RL-IF-1 is selective. It does not inhibit the binding of p50 homodimers (p50-p50) to their DNA targets. Furthermore, it does not prevent a novel, rapidly induced κB site-binding complex found during liver regeneration, known as posthepatectomy factor (PHF), from binding to DNA.

Binding PartnerProtein FamilyInteraction Outcome
p50-p65 (RelA)NF-κB/RelInhibition of DNA binding; Cytoplasmic sequestration
c-Rel-p50NF-κB/RelInhibition of DNA binding; Cytoplasmic sequestration
RelB-p50NF-κB/RelInhibition of DNA binding; Cytoplasmic sequestration
p50-p50NF-κB/RelNo inhibition of DNA binding
Posthepatectomy Factor (PHF)κB site-binding complexNo inhibition of DNA binding

Characterization of RL-IF-1 Protein Interaction Interfaces

The interaction between RL-IF-1 and its NF-κB partners is mediated by specific structural domains. As a member of the IκB family, RL-IF-1 contains a characteristic ankyrin repeat domain (ARD), which is essential for its inhibitory function. nih.gov

Structural studies of the homologous human IκBα/NF-κB complex have provided a detailed model for this interaction. nih.govrcsb.org The ARD of IκBα consists of a stack of six ankyrin repeats that form an elongated, curved structure. harvard.edu This surface makes direct contact with the C-terminal Rel Homology Domains (RHDs) of both the p50 and p65 subunits of the NF-κB heterodimer. nih.govharvard.edu

The inhibitory mechanism is twofold:

Masking the Nuclear Localization Signal (NLS): The first and second ankyrin repeats of IκBα directly bind to and obscure the NLS of the p65 subunit. nih.gov This masking prevents the importin machinery from recognizing and transporting the NF-κB complex into the nucleus. rcsb.org

Inhibiting DNA Binding: The interaction with the ankyrin repeats induces a conformational change in the NF-κB dimer. rcsb.org Furthermore, the C-terminal region of IκBα, following the ARD, occludes the DNA-binding cleft of the NF-κB complex, directly preventing its association with κB sites on the DNA. nih.gov

Modulators of RL-IF-1 Protein Complex Formation

The formation and dissociation of the RL-IF-1/NF-κB complex are tightly regulated, primarily by upstream signaling pathways that converge on the IκB kinase (IKK) complex. The IKK complex, composed of catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is the principal modulator of RL-IF-1's interaction with NF-κB. nih.gov

Upon cellular stimulation by various signals, such as proinflammatory cytokines, the IKK complex becomes activated and phosphorylates RL-IF-1 on specific N-terminal serine residues. annualreviews.orgnih.gov This phosphorylation event is the critical trigger that marks RL-IF-1 for ubiquitination and subsequent degradation, leading to the dissociation of the complex and the release of NF-κB. annualreviews.org

Additionally, the stability of the complex is influenced by the cellular localization of its components. Newly synthesized RL-IF-1 (as IκBα) can enter the nucleus, bind to DNA-associated NF-κB, and export the complex back to the cytoplasm, thereby terminating the transcriptional response. pnas.org The nuclear export inhibitor Leptomycin B can experimentally modulate this process by trapping the complex in the nucleus, demonstrating a mechanism for modulating the strength of the inflammatory response. frontiersin.orgresearchgate.net

Regulation of Gene Expression by RL-IF-1 Protein

RL-IF-1 exerts powerful control over gene expression by directly regulating the activity of the NF-κB transcription factors. Its function is primarily inhibitory, maintaining cellular homeostasis by preventing inappropriate gene activation.

Transcriptional Control Mediated by RL-IF-1 Protein

The primary mechanism of transcriptional control by RL-IF-1 is the sequestration of active NF-κB dimers in the cytoplasm. annualreviews.org In most resting cells, this sequestration prevents NF-κB from accessing the nucleus and binding to κB enhancer elements in the promoters of its target genes. nih.gov Consequently, RL-IF-1 acts as a repressor of a vast array of genes involved in:

Inflammation and immune responses

Cell proliferation and survival

Cell adhesion

Upon receiving an appropriate stimulus that leads to the degradation of RL-IF-1, the freed NF-κB translocates to the nucleus and activates the transcription of these target genes. nih.gov A key aspect of this regulatory system is a rapid negative feedback loop; one of the primary genes activated by NF-κB is NFKBIA, the gene encoding IκBα (the human homolog of RL-IF-1). pnas.org The subsequent synthesis of new IκBα protein replenishes the cytoplasmic pool, which can then inhibit any remaining active NF-κB, leading to a tightly controlled, often oscillatory, response. caltech.edu

Post-Translational Modifications Affecting RL-IF-1 Protein Activity

The activity and stability of RL-IF-1 are governed by a canonical cascade of post-translational modifications (PTMs), which are essential for the activation of the NF-κB signaling pathway. researchgate.netbiorxiv.org The two most critical modifications are phosphorylation and ubiquitination.

Phosphorylation: In response to upstream signals, the IκB kinase (IKK) complex phosphorylates RL-IF-1 at two specific serine residues located in its N-terminal signal-response domain (SRD). frontiersin.org In the human homolog IκBα, these sites are Serine 32 and Serine 36. nih.govelsevierpure.com This phosphorylation event is the indispensable trigger for the subsequent steps leading to its degradation. annualreviews.org

Ubiquitination: The phosphorylation of these serine residues creates a recognition site for a specific E3 ubiquitin ligase complex, the SCFβ-TrCP complex (comprising SKP1, CUL1, and the F-box protein β-TrCP). frontiersin.org This complex catalyzes the attachment of ubiquitin chains to specific lysine (B10760008) residues, primarily Lysine 21 and Lysine 22 in human IκBα. frontiersin.org The resulting polyubiquitinated RL-IF-1 is then recognized and rapidly degraded by the 26S proteasome. nih.gov This proteolytic event is the final step that liberates the NF-κB dimer, allowing it to perform its function as a transcriptional activator. nih.gov

Other PTMs, such as phosphorylation on tyrosine residues (e.g., Tyr42 in IκBα), have also been reported and may play a role in modulating the protein's function under specific conditions. frontiersin.org

ModificationKey EnzymesSite (in human homolog IκBα)Functional Consequence
PhosphorylationIκB Kinase (IKK) ComplexSerine 32, Serine 36Creates a binding site for the SCFβ-TrCP E3 ligase complex. nih.gov
UbiquitinationSCFβ-TrCP E3 Ligase ComplexLysine 21, Lysine 22Targets the protein for degradation by the 26S proteasome. frontiersin.org
Tyrosine PhosphorylationTyrosine kinasesTyrosine 42May inhibit subsequent phosphorylation at Ser32/Ser36, thereby stabilizing the protein. frontiersin.org

Enzymatic or Modulatory Activities of RL-IF-1 Protein

The RL-IF-1 protein, also known as regenerating liver inhibitory factor, is recognized for its role as an IκB-like protein that modulates the activity of the NF-κB family of transcription factors. While its primary characterized function lies in the regulation of inflammatory and cell growth pathways through its interaction with NF-κB, its broader enzymatic and modulatory activities, particularly concerning cellular energy metabolism and oxidative stress, are areas of ongoing investigation.

Impact of RL-IF-1 Protein on Cellular ATP Hydrolysis

Based on available scientific literature, there is no direct evidence to suggest that the RL-IF-1 protein possesses intrinsic enzymatic activity that directly impacts cellular ATP hydrolysis. The primary mechanism of action described for RL-IF-1 is the inhibition of NF-κB, which it accomplishes by binding to and sequestering NF-κB dimers in the cytoplasm, thus preventing their translocation to the nucleus and subsequent activation of target genes.

However, it is noteworthy that the broader cellular processes influenced by RL-IF-1, such as liver regeneration and inflammation, are energy-intensive and intricately linked to cellular ATP levels. For instance, during liver regeneration, there are significant shifts in energy metabolism, including changes in ATP hydrolase activity of mitochondrial F0F1-ATPase to conserve cellular energy. nih.gov Furthermore, the activation of IκB kinase (IKK), the enzyme that phosphorylates IκB proteins leading to their degradation and the activation of NF-κB, is an ATP-dependent process. wikipedia.orgnih.gov Therefore, while RL-IF-1 itself may not directly hydrolyze ATP, its function is situated within a signaling cascade that is fundamentally dependent on cellular ATP availability and hydrolysis.

Role of RL-IF-1 Protein in Reactive Oxygen Species Modulation

The role of RL-IF-1 protein in the modulation of reactive oxygen species (ROS) is understood through its regulation of the NF-κB signaling pathway, which is known to be sensitive to and a regulator of oxidative stress. nih.gov ROS are chemically reactive molecules containing oxygen that can act as both signaling molecules and mediators of cellular damage.

The interplay between NF-κB and ROS is complex and bidirectional. ROS can act as signaling molecules that lead to the activation of the NF-κB pathway. nih.govmdpi.com This occurs because oxidative stress can lead to the activation of IκB kinase (IKK), which then phosphorylates IκB proteins like RL-IF-1, targeting them for degradation. This degradation releases NF-κB, allowing it to move to the nucleus and activate genes involved in inflammatory and antioxidant responses. nih.govresearchgate.net

Conversely, the activation of NF-κB can have both pro-oxidant and anti-oxidant effects, depending on the cellular context. nih.gov By regulating the expression of various genes, NF-κB can influence the production of ROS and the cellular antioxidant response.

Given that RL-IF-1 is an inhibitor of NF-κB, it plays a crucial role in this regulatory network. By sequestering NF-κB in the cytoplasm, RL-IF-1 can prevent the transcription of NF-κB target genes that may be involved in either promoting or counteracting oxidative stress. For example, in the context of liver regeneration, a process where RL-IF-1 is highly expressed, there is a significant production of ROS. nih.govnih.gov The regulation of NF-κB activity by RL-IF-1 is therefore critical in modulating the cellular response to this increase in ROS, thereby influencing cell survival and proliferation.

The table below summarizes the key molecules and their roles in the context of RL-IF-1's indirect modulation of ROS.

MoleculeRole in Oxidative Stress and NF-κB Signaling
RL-IF-1 Inhibits NF-κB, thereby indirectly modulating the cellular response to ROS.
NF-κB A redox-sensitive transcription factor that can be activated by ROS and can regulate genes involved in both pro-oxidant and anti-oxidant responses. nih.gov
IκB Kinase (IKK) An enzyme that phosphorylates IκB proteins (like RL-IF-1) in response to various stimuli, including those generated by oxidative stress, leading to NF-κB activation. wikipedia.org
Reactive Oxygen Species (ROS) Can act as signaling molecules to activate the NF-κB pathway and are also byproducts of cellular metabolism that can cause oxidative damage. nih.govnih.gov

Role of Rl if 1 Protein in Fundamental Biological Processes

RL-IF-1 Protein in Cellular Homeostasis and Stress Responses

RL-IF-1 is a key participant in the cellular integrated stress response (ISR), a network of pathways that cells activate to cope with various insults and restore homeostasis. nih.gov The protein's involvement is central to managing oxidative stress, a common consequence of cellular perturbations. nih.gov By modulating the levels of intracellular reactive oxygen species (ROS), RL-IF-1 helps maintain cellular reduction-oxidation (redox) homeostasis. nih.govahajournals.org This function is critical, as excessive ROS can damage cellular components like DNA, lipids, and proteins, leading to dysfunction and cell death, while moderate levels of ROS can act as important signaling molecules. ahajournals.org The expression of RL-IF-1 itself is tightly controlled by key stress-responsive transcription factors, including p53 and NF-κB, ensuring its availability when needed to manage cellular stress and maintain stability. nih.gov

RL-IF-1 plays a role in the cellular adaptation to hypoxic (low oxygen) conditions. Hypoxia is a form of cellular stress that necessitates a shift in metabolic strategy to maintain energy production. Cells deficient in RL-IF-1 have been observed to exhibit increased glucose uptake and lactate (B86563) production specifically under hypoxic conditions. nih.gov This suggests that the absence of RL-IF-1 promotes a metabolic switch from oxidative phosphorylation towards glycolysis. nih.gov This adaptive response allows cells to continue generating ATP when oxygen, the final electron acceptor in oxidative phosphorylation, is scarce. Therefore, by influencing this metabolic reprogramming, RL-IF-1 is implicated as a modulator of cellular energy strategy and survival under the metabolic stress of hypoxia. nih.gov

A primary mechanism through which RL-IF-1 maintains cellular homeostasis is by regulating mitochondrial integrity and function. ahajournals.orgnih.gov Mitochondria are central to both energy production and the regulation of cell death, and their proper function is paramount for cell survival. nih.gov Research has revealed that RL-IF-1 directly targets the mitochondrial F1Fo-ATPase inhibitor protein (IF1) for degradation. nih.govnih.gov

Under normal aerobic conditions, IF1 can inhibit the ATP synthase enzyme, but its primary role is to prevent the wasteful hydrolysis of ATP during oxygen deprivation. nih.gov By promoting the degradation of IF1, RL-IF-1 effectively modulates the activity of the F1Fo-ATPase. This action has two significant consequences: it can accelerate ATP hydrolysis and, crucially, it leads to a reduction in the production of mitochondrial ROS. nih.govnih.gov This control over ROS production is a vital protective mechanism, preventing oxidative stress-induced damage to the mitochondria and the cell as a whole. nih.gov In the absence of RL-IF-1, IF1 levels are stabilized, which reduces mitochondrial F1Fo-ATPase activity and may contribute to mitochondrial dysfunction. nih.gov Thus, RL-IF-1 is a key regulator that links external stress signals directly to the bioenergetic and redox status of the mitochondria, safeguarding their integrity. nih.gov

RL-IF-1 Protein in Cell Growth and Proliferation Control

The role of RL-IF-1 in controlling cell growth and proliferation is complex and highly dependent on the cellular context. nih.gov In some cell types, such as keratinocytes, forced expression of RL-IF-1 has been shown to increase the growth rate. nih.gov Conversely, in other contexts, like human U-937 monoblasts, its expression inhibits cell growth and proliferation, causing an accumulation of cells in the G1 phase of the cell cycle. researchgate.net This dual functionality highlights its role as a fine-tuning modulator rather than a simple on/off switch for cell proliferation.

The regulation of the RL-IF-1 gene provides insight into its mechanism of action. Its promoter is controlled by multiple key regulatory factors, including the tumor suppressor p53, which represses its expression, and the transcription factor Sp1, which activates it. nih.gov This antagonistic regulation by a tumor suppressor and a growth-promoting factor places RL-IF-1 at a critical junction in the pathways that determine whether a cell will divide or arrest its growth. nih.gov Disruption of RL-IF-1 expression has been shown to reduce growth rate and affect cell cycle progression, further cementing its importance in the machinery of cell proliferation. nih.gov

RL-IF-1 Protein in Cellular Differentiation and Development

RL-IF-1 is involved in processes of cellular differentiation and development, although its specific roles appear to be inhibitory in certain lineages. For instance, in U-937 monocytic cells, the expression of RL-IF-1 (as Mad1) was found to inhibit the differentiation process that is typically induced by retinoic acid. researchgate.net This suggests that in some hematopoietic contexts, RL-IF-1 may act to maintain a less differentiated state. researchgate.net

The protein's localization within the cell, a factor that can determine its function, is influenced by hormones known to impact cell growth and differentiation. nih.gov Furthermore, immunohistochemical studies have shown that RL-IF-1 is widely expressed in various human tissues, with strong expression noted in the epithelia of the skin, gastrointestinal tract, and genitourinary systems, as well as in vascular endothelial cells. nih.gov This broad expression pattern across different tissues suggests a general role in the maintenance and function of differentiated epithelial and endothelial structures.

A key, and eponymous, function of RL-IF-1 is its role in the liver. The liver possesses a remarkable capacity to regenerate following injury, a process that requires tightly controlled cell proliferation. RL-IF-1 was identified as a highly induced immediate-early gene during hepatic regeneration. nih.gov Its expression pattern suggests it acts as a crucial control element in this process.

The primary mechanism of RL-IF-1 in the regenerating liver is its function as an IκB (inhibitor of NF-κB) protein. nih.gov It specifically inhibits the DNA binding of several NF-κB/Rel transcription factor complexes, including p50-p65, c-Rel-p50, and RelB-p50. nih.govnih.gov NF-κB is a key regulator of inflammatory and growth responses. By inhibiting its activity, RL-IF-1 may modulate the expression of NF-κB target genes, thereby controlling the proliferative response of hepatocytes and ensuring that regeneration proceeds in an orderly fashion. This inhibition might also allow for the preferential binding of other regulatory factors, such as the Posthepatectomy Factor (PHF), to κB sites, which could be critical for activating liver-specific immediate-early genes necessary for the regenerative program. nih.gov

RL-IF-1 Protein in Apoptotic Pathways and Cell Survival

RL-IF-1 exerts a dual and context-dependent influence on apoptosis (programmed cell death) and cell survival. nih.gov Its function can be either pro-apoptotic or anti-apoptotic, depending on the specific stress signal and cell type. nih.govnih.gov

Anti-Apoptotic and Pro-Survival Functions: The pro-survival activity of RL-IF-1 is strongly linked to its role in maintaining mitochondrial homeostasis. By targeting the F1Fo-ATPase inhibitor (IF1) for degradation, RL-IF-1 suppresses the acute production of ROS, which is a common trigger for apoptosis. nih.govnih.gov This control over oxidative stress is a primary mechanism for its protective effects. nih.gov Additionally, RL-IF-1 is a substrate for the ERK (extracellular signal-regulated kinase) signaling pathway, a major pro-survival cascade. Upon phosphorylation by ERK, RL-IF-1 acquires a potent anti-apoptotic function, effectively mediating the survival signals of the ERK pathway.

Pro-Apoptotic Functions: Conversely, RL-IF-1 can sensitize cells to apoptosis. This function is primarily mediated through its interaction with the NF-κB pathway. RL-IF-1 directly interacts with the RelA/p65 subunit of NF-κB, inhibiting its ability to activate the transcription of target genes. nih.gov Many of these target genes, such as Bcl-2, Bcl-xL, cIAP1, and cIAP2, are potent inhibitors of apoptosis. By suppressing the expression of these anti-apoptotic genes, RL-IF-1 effectively lowers the threshold for triggering cell death in response to apoptotic stimuli. nih.gov Forced expression of RL-IF-1 can increase the rate of apoptosis when cells are under stress, and in certain cancer cells, it has been shown to sensitize them to TNF-α-induced apoptosis. nih.govresearchgate.net

This paradoxical role suggests that RL-IF-1 acts as a cellular rheostat, fine-tuning the life-or-death decision based on an integration of various incoming stress and survival signals.

Functional Aspect Pro-Survival / Anti-Apoptotic Mechanism Pro-Apoptotic Mechanism Key Interacting Partners
Mitochondrial Homeostasis Suppresses Reactive Oxygen Species (ROS) production by promoting the degradation of the F1Fo-ATPase inhibitor (IF1). nih.govnih.govNot directly applicable.F1Fo-ATPase inhibitor (IF1) nih.govnih.gov
Signaling Pathways Acts as a downstream effector of the pro-survival ERK pathway; phosphorylation by ERK enhances its anti-apoptotic activity.Inhibits the transcriptional activity of the pro-survival NF-κB pathway. nih.govERK1/2, RelA/p65 (NF-κB) nih.gov
Gene Regulation May indirectly promote the expression of survival genes via modulation of ERK signaling.Suppresses the expression of NF-κB target genes that inhibit apoptosis (e.g., Bcl-2, Bcl-xL, cIAP1, cIAP2). nih.govNot applicable.
Cellular Context Observed in vivo in activated T cells, preventing apoptosis. nih.govObserved in vitro in keratinocytes under stress and in response to TNF-α in some cell lines. nih.govresearchgate.netNot applicable.

Rl if 1 Protein in Pathological Contexts: Research Perspectives

RL-IF-1 Protein in Carcinogenesis and Tumor Microenvironment

The expression of the IF1 protein is frequently dysregulated in cancerous tissues. While present at low levels in normal colon, lung, and breast tissues, it is often significantly overexpressed in carcinomas originating from these organs. nih.gov This overexpression is a key component of the metabolic reprogramming that cancer cells undergo to support their rapid growth and proliferation. nih.govresearchgate.net The role of IF1 in cancer is complex; it can act as either a promoter or a suppressor of tumors depending on the specific type of cancer. nih.gov In bladder cancer, hepatocellular carcinomas, and gliomas, high levels of IF1 are associated with a poorer prognosis, promoting proliferation and metastasis. nih.govmdpi.com Conversely, in breast, colon, and lung cancers, high IF1 expression can predict a better outcome by limiting metastatic potential. nih.gov

Mechanisms of RL-IF-1 Protein Influence on Tumor Cell Metabolism

The IF1 protein is a pivotal regulator of the metabolic shift in cancer cells known as the Warburg effect, where cells favor aerobic glycolysis over the more efficient oxidative phosphorylation (OXPHOS) for energy production. By inhibiting the ATP synthase, IF1 effectively puts a brake on OXPHOS. mdpi.com This inhibition forces a metabolic switch, leading to an increased rate of glycolysis even in the presence of oxygen. nih.gov This metabolic reprogramming is advantageous for tumor cells as it provides the necessary building blocks for the synthesis of macromolecules required for rapid cell division. frontiersin.org Furthermore, the dephosphorylated form of IF1, which is prevalent in lung, colon, and breast carcinomas, is particularly effective at inhibiting ATP synthase, thus strongly contributing to this enhanced glycolytic phenotype. nih.gov The IF1-mediated inhibition of ATP synthase can also trigger the production of mitochondrial reactive oxygen species (mtROS), which act as signaling molecules to promote cell proliferation and survival. frontiersin.org

RL-IF-1 Protein in Cancer Metastasis Research

The involvement of IF1 in cancer metastasis is highly context-dependent, varying significantly with the type of carcinoma. nih.gov

Tumor-Promoting Role: In certain cancers, such as hepatocellular carcinoma and glioma, IF1 overexpression promotes metastasis. mdpi.comnih.gov In glioma, for instance, IF1 may facilitate cell migration and invasion through the NF-κB/Snai1 signaling axis. nih.gov

Tumor-Suppressing Role: In contrast, for colorectal, lung, and breast cancers, IF1 can act as a tumor suppressor by hindering metastasis. nih.gov In colorectal cancer, overexpression of IF1 is linked to a lower chance of disease recurrence. nih.gov The proposed mechanism involves IF1 enhancing anoikis—a form of programmed cell death that occurs when cells detach from the extracellular matrix—and promoting the infiltration of tumors by Natural Killer (NK) cells. nih.gov Colon cancer cells with reduced IF1 expression show a higher potential for metastasis in vivo, linked to an increased resistance to anoikis. nih.gov

This dual role underscores the complexity of IF1's function, which is influenced by the specific cellular and tissue environment of the tumor. nih.gov

Table 1: Role of IF1 Protein in Different Cancer Types

Cancer Type Role of IF1 Prognostic Indication of High IF1 Levels
Hepatocellular Carcinoma Tumor Promoter Poor Prognosis mdpi.com
Glioma Tumor Promoter Poor Prognosis nih.gov
Bladder Carcinoma Tumor Promoter Poor Prognosis mdpi.com
Colorectal Carcinoma Tumor Suppressor Better Prognosis nih.gov
Lung Carcinoma Tumor Suppressor Better Prognosis nih.gov
Breast Carcinoma Tumor Suppressor Better Prognosis nih.gov

Investigation of RL-IF-1 Protein as a Biomarker in Cancer Research Models

Given its differential expression in tumors compared to healthy tissues and its correlation with patient outcomes, IF1 has emerged as a significant biomarker in cancer research. frontiersin.orgnih.gov

Prognostic Marker: High expression of IF1 is an independent prognostic marker for poor survival in patients with glioma and hepatocellular carcinoma. mdpi.comnih.gov Conversely, in colorectal cancer, IF1 has been identified as an independent predictor of better survival, with its overexpression indicating a lower likelihood of disease recurrence. nih.gov

Metastatic Signature: In lung adenocarcinomas, the axis of ATP synthase and IF1 is part of a key signature associated with metastatic disease, highlighting its potential to predict the metastatic potential of tumors. csic.es

Clinical Significance: In glioma, IF1 expression is significantly associated with advanced clinical stages. nih.gov The utility of IF1 as a biomarker is actively being explored to help diagnose, monitor treatment, and predict outcomes for various cancers. nih.gov

RL-IF-1 Protein in Other Disease Models

The function of IF1 is intrinsically linked to mitochondrial health, making it a key protein in research models of diseases characterized by mitochondrial dysfunction, which extends beyond cancer to cardiovascular and neurological disorders. nih.govnih.gov Dysfunction of the oxidative phosphorylation system is a hallmark of many age-associated and inherited diseases. nih.gov IF1's role in modulating ATP synthase activity, mitochondrial structure, and redox signaling positions it as a critical player in these pathologies. nih.govnih.gov

Role of RL-IF-1 Protein in Mitochondrial Dysfunction-Related Research Models

Research using various models has illuminated the role of IF1 in conditions of mitochondrial stress. Inactivating the ATPIF1 gene was found to protect human cells against cell death induced by severe dysfunction of the electron transport chain. nih.gov This protective effect is achieved by allowing the ATP synthase to reverse its function, hydrolyzing ATP to maintain the mitochondrial membrane potential, which is crucial for mitochondrial health and cell survival. nih.gov

Cardiovascular Disease: In the context of heart failure, cardiac expression of IF1 is increased in both mouse models and human patients. nih.gov This upregulation contributes to mitochondrial dysfunction and pathological remodeling of the heart. mdpi.comnih.gov IF1 has also been identified as a biomarker for cardiovascular disease. nih.gov Studies in mouse models suggest that the absence of IF1 can protect against pressure-overload-induced cardiac hypertrophy. researchgate.net

Neurological Disorders: The brain's high energy demand makes it particularly vulnerable to mitochondrial dysfunction. nih.gov IF1 levels are significantly higher in neurons compared to other brain cells like astrocytes. nih.gov By regulating ATP synthase assembly, cristae organization, and the production of mitochondrial ROS, IF1 plays a role in synaptic transmission and learning. nih.gov Its potential involvement in the pathophysiology of neurodegenerative diseases like Alzheimer's is an active area of investigation, as altered mitochondrial structure and function are common features of these conditions. nih.govnih.gov

Table 2: Research Findings on IF1 in Disease Models

Disease Context Model System Key Findings
Cancer
Glioma Human tissues, cell lines (U251, U87) IF1 is overexpressed and correlates with poor prognosis; promotes migration/invasion via NF-κB/Snai1 axis. nih.gov
Colorectal Cancer Human cohort, cell lines, mouse xenografts High IF1 expression predicts better survival; suppresses metastasis by enhancing anoikis and NK cell infiltration. nih.gov
Hepatocellular Carcinoma Human cohort, mouse models IF1 overexpression is a biomarker for poor prognosis; promotes tumorigenesis. mdpi.com
Mitochondrial Dysfunction
General ETC Dysfunction Haploid human cells, mouse hepatocytes Loss of IF1 protects against cell death by maintaining mitochondrial membrane potential. nih.gov
Cardiovascular Disease
Heart Failure Mouse models (Gαq, TAC, MI), human patients IF1 expression is increased, contributing to mitochondrial dysfunction and pathological hypertrophy. nih.gov
Neurological Function
Synaptic Plasticity Mouse models (gain/loss of function) IF1 regulates synaptic transmission and learning through control of mtROS and OXPHOS. nih.govresearchgate.net

Advanced Methodologies and Research Techniques for Rl if 1 Protein Studies

Recombinant Expression and Purification Strategies for RL-IF-1 Protein

The production of sufficient quantities of pure RL-IF-1 protein is a critical first step for detailed biochemical and functional studies. Recombinant protein expression involves introducing the gene encoding RL-IF-1 into a suitable host organism, such as Escherichia coli, yeast, insect, or mammalian cells, using expression vectors qiagen.comfrontiersin.orgplos.org. E. coli is a widely used host due to its ease of culture and high expression levels for many proteins qiagen.comfrontiersin.org. The process typically involves constructing a plasmid containing the RL-IF-1 gene, transforming it into the host cells, inducing protein expression, and then purifying the target protein from cell lysates qiagen.com.

Purification strategies often utilize affinity tags fused to the recombinant protein, allowing for capture on specific affinity resins plos.org. Common tags include histidine tags (His-tag), which bind to nickel or cobalt resins, and tags like Maltose-binding protein (MBP) or Glutathione (B108866) S-transferase (GST), which bind to amylose (B160209) or glutathione resins, respectively frontiersin.orgplos.org. Following affinity purification, further steps such as size exclusion chromatography may be employed to achieve high purity plos.org. While general methods for recombinant protein expression and purification are well-established qiagen.comfrontiersin.orgplos.orgnih.govnih.gov, studies on RL/IF-1 have specifically demonstrated the detection of bacterially synthesized RL/IF-1 protein using Western blot analysis, indicating that recombinant expression in bacterial systems has been utilized for this protein researchgate.net.

In Vitro and In Vivo Experimental Models for RL-IF-1 Protein Research

Investigating the biological roles and mechanisms of RL-IF-1 requires the use of relevant experimental models that can recapitulate cellular and physiological contexts. Both in vitro (cell-based) and in vivo (animal) models are valuable tools.

Cell Culture Systems in RL-IF-1 Protein Investigations

Cell culture systems provide a controlled environment to study protein function at the cellular level. Various cell lines can be used depending on the research question and the native expression profile of the protein. For RL-IF-1, its detection in cytoplasmic extracts from growing NIH 3T3 cells has been reported using Western blot, suggesting the use of this cell line in studies investigating endogenous RL-IF-1 expression researchgate.net. Cell culture models are broadly applied in protein research for studying cellular behavior, optimizing experimental conditions, and developing assays thermofisher.com. Recombinant proteins, including cytokines and growth factors, are frequently used in cell culture to stimulate specific cellular responses or maintain cell viability and differentiation thermofisher.comrndsystems.comrndsystems.comreprocell.com. Large-scale mammalian cell culture, for instance using CHO cells or hybridoma cells, is also employed for producing significant quantities of recombinant proteins researchgate.net.

Animal Models for Studying RL-IF-1 Protein Function and Pathology

Animal models are crucial for understanding the physiological roles of proteins and their involvement in complex biological processes and diseases. The identification of RL/IF-1 as a protein highly induced in regenerating rat liver highlights the use of rat models to study its role in liver regeneration researchgate.net. Animal models allow for the investigation of protein function within a complete biological system, including interactions with other tissues and organs. Various animal models, such as mouse models of arthritis nih.gov or models for neurological disorders elsevier.es, are utilized to study proteins involved in inflammation, immune responses, and disease pathogenesis. It is important to note that while some studies utilize "RL" in the context of tumor antigens in mice nih.gov, this appears distinct from the RL/IF-1 protein characterized as an IκB family member.

Proteomic and Interactomic Analyses of RL-IF-1 Protein

Proteomic and interactomic analyses aim to identify and characterize the entire set of proteins in a cell or tissue (proteome) and the complex network of protein-protein interactions (interactome). These techniques are essential for understanding the cellular context and molecular partnerships of a protein like RL-IF-1. General proteomic techniques include mass spectrometry-based approaches for protein identification and quantification promega.comportlandpress.com. Interactomic studies employ methods such as affinity purification coupled with mass spectrometry (AP-MS), yeast two-hybrid systems, and co-immunoprecipitation to map protein interaction networks portlandpress.comunivr.itharvard.edu. Databases like STRING are also used to analyze and predict protein-protein interactions based on existing data mdpi.comnih.gov. While these advanced techniques are widely applied in protein research to discover novel binding partners and understand functional modules portlandpress.comunivr.itharvard.edunih.govelifesciences.org, specific detailed proteomic or interactomic studies focused solely on mapping the interaction partners of the RL-IF-1 protein were not found in the conducted search.

Structural Biology Techniques Applied to RL-IF-1 Protein and its Complexes

Structural biology techniques provide insights into the three-dimensional architecture of proteins and their complexes, which is fundamental to understanding their function. Key techniques in structural biology include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryogenic electron microscopy (cryo-EM) technologynetworks.comunc.edu. These methods allow researchers to determine the arrangement of atoms within a protein, revealing details about its active sites, binding interfaces, and conformational dynamics technologynetworks.com. Understanding the structure of RL-IF-1, particularly in complex with its binding partners like NF-κB subunits, would provide crucial information about the mechanism of its inhibitory activity. While structural biology is a vital field for protein research technologynetworks.comunc.edu, specific studies reporting the determined three-dimensional structure of the RL-IF-1 protein or its complexes were not identified in the search results.

Gene Editing and Gene Expression Modulation Techniques in RL-IF-1 Protein Research

Gene editing and gene expression modulation techniques allow for precise manipulation of the gene encoding RL-IF-1 to study the effects of altered protein levels or function in cellular and organismal contexts. The CRISPR-Cas9 system is a powerful tool for genome engineering, enabling targeted gene knockout, knock-in, and modulation of gene expression promega.comfrontiersin.orgaddgene.orgembrapa.br. CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa), utilizing a catalytically inactive Cas9 (dCas9) fused to repressor or activator domains, can be used to downregulate or upregulate gene expression, respectively frontiersin.orgaddgene.orgembrapa.br. These techniques are invaluable for studying the functional consequences of altered RL-IF-1 expression in various biological systems promega.comaddgene.org. While these methodologies are widely applied in modern biological research promega.comfrontiersin.orgaddgene.orgembrapa.brwikipedia.org, specific applications of gene editing or gene expression modulation techniques directly targeting the gene encoding the RL-IF-1 protein were not found in the conducted search.

Future Directions and Emerging Research Avenues for Rl if 1 Protein

Unexplored Functions and Regulatory Pathways of RL-IF-1 Protein

While the primary characterized function of RL-IF-1 protein involves the inhibition of NF-κB heterodimers such as p50-p65, c-Rel-p50, and RelB-p50, its complete repertoire of biological activities is not yet fully understood. researchgate.net Research indicates that additional biological functions of this molecule remain largely unexplored. researchgate.net Given its expression profile, such as its rapid induction as an immediate-early gene in regenerating liver and its association with oxidative stress response, further investigation into its roles beyond canonical NF-κB inhibition in these specific contexts is warranted. acs.orgencyclopedia.pub

The regulatory mechanisms governing RL-IF-1 protein activity and expression also present significant unexplored territory. General mechanisms for IκB proteins involve phosphorylation, ubiquitination, and proteasomal degradation, processes controlled by complexes like the IκB kinase (IKK). acs.orgnih.govembopress.org However, the specific kinases, ubiquitin ligases, and deubiquitinases that target RL-IF-1 protein have not been exhaustively identified. Furthermore, IκB proteins have been shown to possess NF-κB-independent functions, including interactions with histone deacetylases (HDACs) and direct binding to chromatin to modulate gene transcription. encyclopedia.pubnih.gov Whether RL-IF-1 protein engages in similar "moonlighting" activities, independent of its role in sequestering NF-κB in the cytoplasm, is an open question for future research. Investigating potential post-translational modifications beyond phosphorylation and ubiquitination, such as SUMOylation, which has been shown to affect the subcellular distribution and function of IκBα, could reveal novel regulatory layers for RL-IF-1 protein. encyclopedia.pubnih.gov

Detailed studies are needed to map the upstream signaling pathways that lead to RL-IF-1 induction or degradation in response to specific stimuli like those encountered during liver regeneration or oxidative stress. Understanding these regulatory networks will provide a more complete picture of how RL-IF-1 protein activity is controlled at a molecular level.

Integration of RL-IF-1 Protein into Systems Biology Frameworks

The NF-κB signaling pathway, in which RL-IF-1 protein plays an inhibitory role, is a critical component of complex cellular networks that govern processes such as inflammation, immunity, cell survival, and proliferation. nih.govfrontiersin.org Integrating the dynamics and interactions of RL-IF-1 protein into systems biology frameworks is crucial for a holistic understanding of its function within these intricate biological systems. Systems biology approaches, which involve the integration of diverse high-throughput data like genomics, transcriptomics, and proteomics, are powerful tools for deciphering the behavior of biological systems as a whole. mdpi.comscbt.comoup.comnih.govnih.govplos.orgchalmers.se

Furthermore, network biology approaches can be employed to map the protein-protein interaction network centered around RL-IF-1 protein. nih.govoup.com Identifying novel interacting proteins through experimental methods and integrating this information into existing protein interaction databases will help to position RL-IF-1 protein within the broader cellular interactome. This systems-level perspective can reveal unexpected connections and feedback loops involving RL-IF-1 protein that are not apparent from studying individual components in isolation.

Development of Research Tools for RL-IF-1 Protein Manipulation and Detection

Advancing the understanding of RL-IF-1 protein necessitates the development and application of sophisticated research tools for its manipulation and detection. While antibodies against RL-IF-1 protein have been used in research, the development of highly specific and validated antibodies for a wider range of applications, including immunohistochemistry for detailed tissue localization and live-cell imaging to study its dynamics in real-time, is an important future direction. researchgate.net

Tools for manipulating RL-IF-1 protein levels and activity in cellular and in vivo models are also essential. This includes developing robust gene editing strategies (e.g., CRISPR-Cas9) for targeted knockout or knock-in of RL-IF-1, as well as inducible expression systems to control its production temporally and spatially. Small molecules or peptides that can specifically modulate RL-IF-1 protein's interaction with NF-κB or its regulatory enzymes would be invaluable tools for dissecting its function and could potentially serve as starting points for therapeutic development, although the latter falls outside the scope of this article.

Techniques for studying protein-protein interactions, such as co-immunoprecipitation, pull-down assays, and advanced methods like proximity-ligation assay (PLA), can be further optimized and applied to identify novel binding partners of RL-IF-1 protein. nih.gov Single-molecule techniques, such as single-molecule fluorescence microscopy or optical tweezers, could provide unprecedented insights into the kinetics and thermodynamics of RL-IF-1 protein binding to NF-κB or DNA, offering a deeper understanding of the molecular mechanisms of its inhibitory function. nih.govrefeyn.com Computational tools for predicting protein structure and interactions can also be refined and applied to RL-IF-1 protein to guide experimental design and interpret results. frontiersin.orgbiomedpharmajournal.org

The development of these advanced research tools will be instrumental in overcoming current limitations and enabling a more comprehensive investigation into the unexplored functions, regulatory mechanisms, and systems-level roles of RL-IF-1 protein.

Q & A

Q. What experimental approaches are recommended for initial characterization of RL-IF-1 protein structure and function?

Methodological Answer: Begin with in silico structural prediction tools (e.g., AlphaFold) to model tertiary structure, followed by wet-lab validation using X-ray crystallography or cryo-EM for high-resolution imaging . For functional assays, employ surface plasmon resonance (SPR) to screen binding partners and enzymatic activity assays (e.g., spectrophotometric kinetic analysis) to quantify catalytic properties. Ensure purity via SDS-PAGE and size-exclusion chromatography, referencing protocols from established protein characterization studies .

Q. How can researchers optimize conditions for RL-IF-1 protein expression and purification?

Methodological Answer: Test multiple expression systems (e.g., E. coli, HEK293) to maximize yield, using codon optimization and temperature modulation. For purification, compare affinity tags (His-tag vs. GST) and buffer conditions (pH, ionic strength) via iterative optimization. Document batch-to-batch variability using SDS-PAGE and Bradford assays, and report statistical variance in yield and purity .

Q. What are the standard controls for validating RL-IF-1-specific antibodies in Western blot or immunofluorescence (IF)?

Methodological Answer: Include knockout cell lines or siRNA-mediated knockdown samples as negative controls. Validate antibody specificity via competitive blocking with recombinant RL-IF-1 protein. For IF, confirm subcellular localization using co-staining with organelle markers (e.g., DAPI for nuclei, Mitotracker for mitochondria) .

【三个月一篇一作医学SCI】 IF多一分,需要多做多少分析 | R语言 | 科研 | 医学 | 课程 | 1v1 | 生信
02:44

Advanced Research Questions

Q. How should contradictory data on RL-IF-1’s role in [specific pathway/mechanism] be resolved?

Methodological Answer: Apply triangulation by cross-validating results using orthogonal methods (e.g., CRISPR-Cas9 knockout models alongside pharmacological inhibition). Perform meta-analysis of existing literature to identify contextual variables (e.g., cell type, dosage, temporal effects). Use statistical tools like Bland-Altman plots to quantify discrepancies and Bayesian inference to model probabilistic outcomes .

Q. What strategies are effective for studying RL-IF-1’s post-translational modifications (PTMs) and their functional implications?

Methodological Answer: Use mass spectrometry with PTM-specific enrichment (e.g., anti-phospho-tyrosine antibodies for phosphorylation). Combine mutagenesis (e.g., serine-to-alanine substitutions) with functional rescue experiments to link specific PTMs to activity. Validate findings in physiological contexts using proximity ligation assays (PLA) or FRET-based biosensors .

Q. How can researchers design robust in vivo models to study RL-IF-1’s systemic effects?

Methodological Answer: Develop conditional knockout mice with tissue-specific Cre drivers to avoid compensatory mechanisms. Employ longitudinal multi-omics profiling (transcriptomics, metabolomics) to capture dynamic changes. Include sham-operated or isogenic controls to distinguish RL-IF-1-specific effects from procedural artifacts .

Methodological and Analytical Frameworks

Q. What statistical frameworks are suitable for analyzing dose-response relationships in RL-IF-1 inhibition/activation studies?

Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic curve) to calculate IC₅₀/EC₅₀ values. Incorporate hierarchical Bayesian modeling to account for inter-experiment variability. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize biological significance .

Q. How should researchers address reproducibility challenges in RL-IF-1-related assays?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw data and protocols in public repositories (e.g., Zenodo). Perform power analysis a priori to ensure adequate sample sizes. Implement blinded scoring and randomized experimental workflows to minimize bias .

Ethical and Reporting Standards

Q. What ethical considerations apply when using RL-IF-1 in human-derived samples or clinical research?

Methodological Answer: Obtain informed consent for biospecimen use, specifying intent for protein-level analyses. Anonymize data rigorously and disclose potential conflicts of interest (e.g., patent filings). For clinical correlations, ensure compliance with GDPR/HIPAA and IRB approvals .

Q. How can researchers align RL-IF-1 study reports with journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry)?

Methodological Answer: Structure manuscripts to avoid redundancy between text and figures. Limit main text to five key experimental validations, relegating auxiliary data to supplements. Use IUPAC nomenclature for chemical modifications and cite primary literature for established protocols .

Future Directions

Q. What emerging technologies could advance RL-IF-1 research in the next decade?

Methodological Answer: Leverage single-cell proteomics to resolve cell-type-specific roles of RL-IF-1. Integrate AI-driven molecular dynamics simulations to predict allosteric sites. Explore CRISPR-based base editing for precise PTM manipulation in situ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.